

## Protocol for the Extraction and Purification of 8-Dehydroxyshanzhiside from Lamiophlomis rotata

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#### **Application Note**

Introduction: **8-Dehydroxyshanzhiside**, an iridoid glycoside, is a significant bioactive compound isolated from the medicinal plant Lamiophlomis rotata. This plant has a history of use in traditional medicine, and its constituent iridoid glycosides are of increasing interest to the scientific and pharmaceutical communities for their potential therapeutic applications, including anti-inflammatory and analgesic properties. This document provides a detailed protocol for the extraction of the total iridoid glycoside fraction from Lamiophlomis rotata and the subsequent purification of **8-Dehydroxyshanzhiside**, tailored for researchers, scientists, and professionals in drug development.

## **Quantitative Data Summary**

The following tables provide a summary of the quantitative parameters and expected yields based on published literature.

Table 1: Extraction Parameters and Yield of Total Iridoid Glycosides



Parameter	Value	Reference
Plant Material	Dried, powdered Lamiophlomis rotata	[1][2]
Extraction Solvent	70% Ethanol in Water	[1][2]
Extraction Method	Reflux Extraction	[1][2]
Number of Extractions	3	[1][2]
Initial Plant Material Mass	1.9 kg	[1][2]
Yield of Total Iridoid Glycoside Extract (IGLR)	187.6 g	[1][2]
Approximate Yield Percentage	~9.87%	

Table 2: Purification and Analytical Parameters



Stage	Parameter	Description	Reference
Initial Purification	Resin Type	Microporous Adsorption Resin	[1][2]
Elution Solvent	35% Ethanol in Water	[1][2]	
Further Purification	Chromatography	High-Performance Liquid Chromatography (HPLC)	[3]
Analytical Method	Technique	UPLC-QTOF-MS / HPLC-PDA-MS	[1][3][4]
Mobile Phase A	Water with 0.1% Formic Acid	[1][4]	
Mobile Phase B	Methanol with 0.1% Formic Acid	[1][4]	_
Column Temperature	35 °C	[1][4]	_
Injection Volume	2 μL	[1][4]	=

# **Experimental Protocols Extraction of Total Iridoid Glycosides**

This protocol outlines the initial extraction of the total iridoid glycoside fraction from the plant material.

#### Materials and Equipment:

- · Dried and powdered Lamiophlomis rotata
- 70% Ethanol
- Reflux apparatus
- Filtration system (e.g., Buchner funnel with filter paper)



Rotary evaporator

#### Procedure:

- Preparation: Weigh the desired amount of powdered Lamiophlomis rotata (e.g., 1.9 kg).
- First Extraction: Place the plant material in a round-bottom flask and add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v). Heat the mixture to reflux for 2 hours.
- Filtration: After cooling, filter the mixture to separate the extract from the solid plant residue.
- Repeat Extractions: Perform two additional reflux extractions on the plant residue, each with fresh 70% ethanol for 2 hours.
- Combine and Concentrate: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator to remove the ethanol.

## Initial Purification by Macroporous Resin Chromatography

This step enriches the iridoid glycoside content in the extract.

#### Materials and Equipment:

- Concentrated aqueous extract from Step 1
- Microporous adsorption resin
- Chromatography column
- 35% Ethanol

#### Procedure:

- Column Packing and Equilibration: Pack a chromatography column with the microporous adsorption resin and equilibrate it with deionized water.
- Sample Loading: Load the concentrated aqueous extract onto the column.



- Washing: Wash the column with deionized water to remove highly polar impurities such as sugars.
- Elution: Elute the adsorbed compounds with 35% ethanol.[1][2]
- Collection and Concentration: Collect the 35% ethanol eluate, which contains the total iridoid glycoside fraction. Concentrate the eluate under reduced pressure to yield the Total Iridoid Glycoside Extract (IGLR).

## High-Purity Isolation of 8-Dehydroxyshanzhiside by Preparative HPLC

This protocol is for the fine purification of the target compound from the enriched extract.

#### Materials and Equipment:

- Total Iridoid Glycoside Extract (IGLR)
- · Preparative HPLC system with a PDA detector
- C18 reverse-phase preparative column
- HPLC-grade methanol (or acetonitrile) and water
- Formic acid
- 0.22 µm syringe filters

#### Procedure:

- Sample Preparation: Dissolve a known amount of the IGLR in the initial mobile phase composition. Filter the solution through a 0.22 μm syringe filter.
- HPLC Conditions:
  - Mobile Phase: A gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (methanol with 0.1% formic acid).



- Gradient Program: Develop a gradient program that provides optimal separation of 8-Dehydroxyshanzhiside from other components. This will require preliminary analytical HPLC runs to determine the retention time of the target compound.
- Flow Rate: Set an appropriate flow rate for the preparative column.
- Fraction Collection: Inject the sample and monitor the elution profile. Collect the fraction corresponding to the peak of 8-Dehydroxyshanzhiside.
- Purity Confirmation: Analyze the purity of the collected fraction using analytical HPLC-MS.
- Drying: Lyophilize or evaporate the solvent from the pure fraction to obtain solid 8-Dehydroxyshanzhiside.

### **Analytical Quantification by UPLC-MS**

This method is for the precise quantification of **8-Dehydroxyshanzhiside**.

Materials and Equipment:

- UPLC-MS system
- Analytical C18 column
- Purified 8-Dehydroxyshanzhiside standard
- Extract samples

#### Procedure:

- Standard and Sample Preparation: Prepare a stock solution of the 8 Dehydroxyshanzhiside standard and create a calibration curve by serial dilutions. Prepare the extract samples at a known concentration.
- UPLC-MS Conditions:
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Methanol with 0.1% formic acid.







Gradient:

■ 0-2 min: 5% B

■ 2-15 min: 5-15% B

■ 15-22 min: 15-25% B

**22-34 min: 25-35% B** 

• Re-equilibrate at initial conditions.

Flow Rate: 0.25 mL/min.

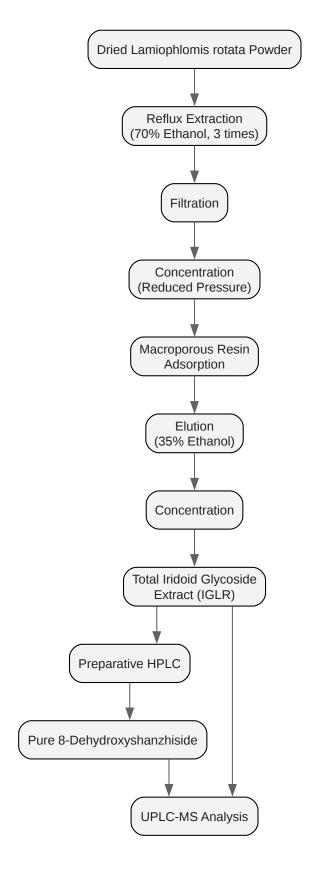
o Column Temperature: 35 °C.

Injection Volume: 2 μL.

• Data Analysis: Quantify the amount of **8-Dehydroxyshanzhiside** in the samples by comparing the peak areas to the standard calibration curve.

### **Visualizations**





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Caption: Workflow for the extraction and purification of **8-Dehydroxyshanzhiside**.





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Caption: Logical progression of the purification process.

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